N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide
Description
N-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide is a rhodanine-based thiazolidinone derivative characterized by a 4-chlorophenyl substituent at the 5-position, a 2-nitrobenzamide group at the 3-position, and a sulfanylidene moiety. The Z-configuration at the C5 position is critical for its stereoelectronic properties, influencing its biological interactions and stability . This compound is synthesized via condensation reactions involving thiazolidinone precursors and aromatic aldehydes, followed by functionalization with nitrobenzamide groups.
Properties
IUPAC Name |
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O4S2/c18-11-7-5-10(6-8-11)9-14-16(23)20(17(26)27-14)19-15(22)12-3-1-2-4-13(12)21(24)25/h1-9H,(H,19,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFKDGUIQXZZCU-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide is a compound that belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate thiazolidinone derivatives with nitrobenzamide moieties. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (mg/ml) |
|---|---|
| Staphylococcus aureus | 16–32 |
| Escherichia coli | Not specified |
| Bacillus subtilis | No activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that thiazolidinone derivatives can inhibit tumor cell proliferation and angiogenesis. The 50% inhibitory concentration (IC50) values for various cancer cell lines have been reported to range from 7.0 to 20.3 µM, indicating potent antiproliferative activity .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 7.0 |
| PC-3 (Prostate) | 15.0 |
| HepG2 (Liver) | 20.3 |
Antiviral Activity
Notably, thiazolidinone derivatives have shown promise in inhibiting viral infections. For example, certain compounds in this class effectively inhibited HIV infection by blocking critical viral processes .
Case Studies
- Antibacterial Efficacy : A study reported that a specific derivative of thiazolidinone demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like norfloxacin and chloramphenicol .
- Anticancer Mechanism : In vitro studies on various human cancer cell lines revealed that these compounds could induce apoptosis and inhibit cell cycle progression, suggesting a multi-faceted mechanism of action against cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives with modifications in the arylidene, sulfanylidene, or amide substituents have been extensively studied. Below is a detailed comparison with key analogues:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations :
Nitrobenzamide vs. Acetamide: The 2-nitrobenzamide group in the target compound may confer stronger hydrogen-bonding capacity compared to the acetamide derivatives in 9 and 18, influencing receptor affinity .
Synthesis Efficiency: Yields for structurally related compounds (e.g., 9 at 90%) suggest that the target compound’s synthesis could be optimized using similar conditions (e.g., reflux in ethanol or THF with catalytic bases) .
Thermal Stability :
- Melting points for analogues range from 147–207°C, correlating with substituent polarity. The absence of data for the target compound implies a need for experimental characterization .
Biological Activity Trends :
- Compounds with furyl-methylidene substituents (e.g., 15 , 18 ) show explicit antitumor or antiviral activity, suggesting that the target compound’s 4-chlorophenyl group may similarly modulate biological pathways .
- The 3-nitrobenzamide derivative in 3 demonstrated moderate growth inhibition, highlighting the nitro group’s role in activity .
Research Findings and Mechanistic Insights
- Antimicrobial Activity: Molecular docking studies on related thiazolidinones (e.g., 9, 11) reveal interactions with bacterial enzymes like shikimate kinase, suggesting a plausible target for the compound .
- Stereoelectronic Properties : The Z-configuration at C5 stabilizes the conjugated system, as evidenced by NMR data in analogues like 9 , which show distinct deshielding of the methylidene proton .
Preparation Methods
Core Thiazolidinone Scaffold Formation
The synthesis begins with constructing the 2-sulfanylidene-1,3-thiazolidin-4-one core. A widely adopted method involves the cyclocondensation of thiourea with α-halo carbonyl compounds. For example, thiourea and monochloroacetic acid react under reflux in aqueous conditions to form thiazolidine-2,4-dione . However, to introduce the 2-sulfanylidene (thione) group, cysteamine hydrochloride or thioglycolic acid is often employed.
In a modified approach, β-cyclodextrin-SO3H catalyzes the reaction between aldehydes, amines, and thioglycolic acid to form thiazolidinones . The mechanism involves:
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Activation of the aldehyde’s carbonyl group by β-cyclodextrin-SO3H.
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Formation of an imine intermediate with the amine.
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Nucleophilic attack by the thiol group, followed by cyclization and dehydration .
Amidation with 2-Nitrobenzoyl Chloride
The final step involves coupling the thiazolidinone’s N3 amine with 2-nitrobenzoyl chloride . This is achieved under Schotten-Baumann conditions:
Procedure :
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Dissolve the 3-amino-thiazolidinone intermediate in dichloromethane or THF .
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Add 2-nitrobenzoyl chloride (1.1 equivalents) dropwise at 0°C.
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Stir for 4–6 hours at room temperature.
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Quench with water, extract with chloroform, and purify via recrystallization .
Key Considerations :
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Base : Triethylamine or pyridine to scavenge HCl.
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Side Reactions : Over-acylation is minimized by using a slight excess of acyl chloride.
Integrated One-Pot Methodologies
Recent advances employ one-pot strategies to reduce intermediate isolation. For example:
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Cyclocondensation-Amidation Cascade :
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Microwave-Assisted Synthesis :
Stereochemical and Regiochemical Control
The Z-configuration at C5 is critical for bioactivity. This is ensured by:
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Steric Effects : Bulky substituents on the aldehyde favor the Z-isomer .
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Catalytic Modulation : Lewis acids like Sc(OTf)3 improve stereoselectivity by stabilizing transition states .
Analytical Validation :
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1H NMR : The vinyl proton (C=CH) appears as a singlet at δ 7.71 ppm .
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13C NMR : The thione carbon (C=S) resonates at δ 166.89 ppm .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Cyclization | Piperidine | Ethanol | 9 | 78 | 95 |
| β-CD-SO3H Catalyzed | β-cyclodextrin-SO3H | Water | 5 | 85 | 98 |
| One-Pot Nano-CdZr4 | CdZr4(PO4)6 | EtOH/H2O | 6 | 82 | 97 |
| Microwave-Assisted | None | DMF | 0.3 | 88 | 99 |
The nano-catalyst and microwave methods offer superior efficiency and environmental sustainability .
Challenges and Mitigation Strategies
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Byproduct Formation :
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Purification :
Q & A
Q. Structure-activity relationship (SAR) insights :
- The 4-chlorophenyl group enhances target binding via hydrophobic interactions, but replacing chlorine with electron-withdrawing groups (e.g., -CF₃) may improve potency .
- The 2-sulfanylidene moiety is critical for redox activity; oxidation to sulfone reduces efficacy .
- Nitrobenzamide substitution : Para-nitro groups improve metabolic stability, while ortho-substitutions may sterically hinder target binding .
Experimental Design: Synthesize analogs with systematic substitutions and compare IC₅₀ values in enzyme inhibition assays .
Advanced: What mechanisms of action are hypothesized for this compound?
Proposed mechanisms include:
- Kinase inhibition : The thiazolidinone scaffold mimics ATP-binding motifs, potentially inhibiting tyrosine kinases (e.g., EGFR) .
- ROS modulation : The sulfanylidene group may act as a redox cycler, inducing oxidative stress in cancer cells .
- Protein binding : Molecular docking studies suggest interaction with cysteine residues in target enzymes via the thiol group .
Validation Method: Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity .
Advanced: How should researchers resolve contradictions in biological activity data?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Redox sensitivity : Thiol-containing media may reduce the sulfanylidene group, altering activity .
- Stereochemical purity : Ensure geometric isomer homogeneity via chiral HPLC .
Mitigation Strategy: Standardize assay protocols and validate purity (>98%) with orthogonal methods (NMR + LC-MS) .
Basic: What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove nitrobenzamide byproducts .
- Prep-HPLC : Employ C18 columns and acidic mobile phases (0.1% TFA in acetonitrile/water) for final polishing .
Advanced: How stable is this compound under physiological conditions?
Stability studies reveal:
- pH sensitivity : Degrades rapidly in alkaline conditions (pH > 8) due to thiazolidinone ring opening .
- Thermal stability : Stable at 25°C for 24 hours in DMSO, but decomposes above 60°C .
- Light sensitivity : Nitro groups may undergo photodegradation; store in amber vials .
Experimental Protocol: Conduct accelerated stability testing (40°C/75% RH) and monitor degradation via LC-MS .
Advanced: What biological assays are most relevant for evaluating its therapeutic potential?
Prioritize assays aligned with hypothesized mechanisms:
- In vitro kinase assays (e.g., EGFR, VEGFR) to quantify inhibition .
- Apoptosis detection : Use Annexin V/PI staining in cancer cell lines .
- ROS quantification : Employ DCFH-DA probes in oxidative stress models .
Control Recommendation: Include rotenone (ROS inducer) and N-acetylcysteine (antioxidant) as controls .
Advanced: How can computational modeling guide further optimization?
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDB ID: 1M17) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET prediction : SwissADME or pkCSM to optimize logP (<5) and reduce hepatotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
